Lanicemine-d5 is classified as a synthetic organic compound and is primarily recognized for its neuropharmacological properties. It is categorized under the class of NMDA receptor antagonists, which are known to modulate glutamatergic neurotransmission—a key factor in mood regulation and depression . The compound's IUPAC name is (1S)-1-phenyl-2-pyridin-2-ylethanamine, and it has a molecular formula of C13H14N2 with a molar mass of approximately 198.269 g/mol .
The synthesis of lanicemine-d5 involves several chemical reactions that modify the parent compound, lanicemine. While specific details regarding the synthesis of lanicemine-d5 are not extensively documented in public literature, the general synthetic pathway for lanicemine includes:
Lanicemine-d5 retains the core structure of lanicemine but features deuterated hydrogen atoms. The molecular structure can be represented using various notation systems:
N[C@H](C1=CC=CC=C1)CC2=NC=CC=C2
The presence of deuterium alters some physical properties slightly, impacting factors like solubility and stability without significantly changing its pharmacological profile .
Lanicemine-d5 undergoes several chemical reactions that are typical for NMDA receptor antagonists:
The mechanism by which lanicemine-d5 exerts its antidepressant effects primarily involves:
Lanicemine-d5 has been primarily explored for its potential applications in treating severe and treatment-resistant depression. Although its development was halted, compounds like lanicemine-d5 represent a promising area of research in psychiatric medicine due to their unique mechanisms compared to traditional antidepressants.
Research continues into NMDA receptor antagonists as rapid-onset treatments for depression, with ongoing studies exploring their safety profiles and efficacy in diverse patient populations .
Lanicemine-d5 (a deuterated analog of lanicemine/AZD6765) functions as a low-affinity, low-trapping N-methyl-D-aspartate receptor (NMDAR) channel blocker. Unlike high-trapping antagonists like ketamine or MK-801, lanicemine exhibits rapid dissociation kinetics from the NMDAR ion channel. This low-trapping characteristic allows partial glutamate signaling to persist during receptor blockade, preserving essential physiological neurotransmission while dampening pathological overactivation. The compound preferentially binds to open-state NMDAR channels, preventing calcium influx without prolonged pore occlusion—a key factor in its reduced psychotomimetic profile compared to high-trapping antagonists [1] [5].
Electrophysiological studies reveal that lanicemine’s binding kinetics confer voltage-dependent inhibition, selectively targeting hyperactive circuits with sustained depolarization (e.g., stress-induced glutamatergic surges). This contrasts with classical NMDAR antagonists that indiscriminately block receptors regardless of neuronal activity levels. The deuterated form (lanicemine-d5) maintains this core mechanism while potentially enhancing metabolic stability, though its direct receptor binding dynamics align with the parent compound [1] [8].
Table 1: Comparative Pharmacodynamics of NMDAR Antagonists
Antagonist | Receptor Affinity (Ki) | Trapping Coefficient | Psychotomimetic Risk |
---|---|---|---|
Ketamine | 0.3–0.5 µM | High | High |
MK-801 | 0.01–0.03 µM | High | Severe |
Memantine | 0.1–0.5 µM | Moderate | Low |
Lanicemine | 1.4–2.0 µM | Low | Minimal |
Lanicemine-d5 modulates synaptic plasticity through NMDAR-dependent pathways, though its effects differ from ketamine. Preclinical evidence indicates that acute lanicemine administration enhances mammalian target of rapamycin complex 1 (mTORC1) signaling and downstream synaptogenesis in the prefrontal cortex (PFC), but less robustly than ketamine. This is evidenced by increased expression of synaptic proteins like synapsin I and GluA1 subunits of AMPA receptors following repeated dosing in corticosterone-treated mice [4]. Crucially, lanicemine’s plasticity effects are amplified by co-administration with hyperforin (a TRPC6 channel activator), suggesting synergistic Ca²⁺-dependent signaling. Hyperforin potentiates lanicemine-induced increases in brain-derived neurotrophic factor (BDNF) and GluA1 expression, driving sustained structural remodeling [4].
Functional MRI (fMRI) studies in rats demonstrate that lanicemine enhances hippocampal-prefrontal cortex (Hc-PFC) functional connectivity—a critical circuit impaired in depression. However, this effect is less pronounced than ketamine’s and involves distinct network reconfigurations. Unlike ketamine, which broadly increases PFC connectivity, lanicemine selectively augments Hc-PFC coupling while reducing intra-PFC connectivity, potentially reflecting a more targeted plasticity modulation [8]. The deuterated form may prolong these effects via slowed metabolism, though direct evidence remains investigational.
Table 2: Synaptic Plasticity Biomarkers Modulated by Lanicemine
Pathway | Key Effectors | Biological Outcome |
---|---|---|
mTORC1 Signaling | Synapsin I, p70S6K | Enhanced synaptic protein synthesis |
AMPAR Trafficking | GluA1 surface expression | Strengthened excitatory transmission |
Neurotrophic Cascades | BDNF, TrkB activation | Dendritic spine maturation & survival |
Hc-PFC Coupling | fMRI connectivity metrics | Improved cognitive-emotional integration |
Lanicemine-d5 influences cortical disinhibition by selectively blocking NMDARs on GABAergic interneurons, particularly parvalbumin-positive (PV⁺) cells. This disinhibition reduces GABAergic tone on pyramidal neurons, leading to glutamate "surges" that activate postsynaptic AMPA receptors. Such disinhibition is quantifiable via enhanced gamma-band oscillations (30–80 Hz), which reflect synchronized network activity critical for cognitive processing. Electroencephalography (EEG) studies in proof-of-mechanism trials show that intravenous lanicemine significantly increases resting-state gamma power, confirming target engagement in humans [2] [7].
Furthermore, lanicemine normalizes aberrant gamma responses to sensory stimuli in stress-sensitized states. In PTSD patients with behavioral sensitization, lanicemine reduces anxiety-potentiated startle (APS)—a biomarker of hyperarousal mediated by the bed nucleus of the stria terminalis (BNST). This correlates with improved 40 Hz auditory steady-state response (ASSR) and mismatch negativity (MMN), indicating enhanced cortical signal-to-noise ratio and predictive processing [7]. The gamma effects align with lanicemine’s proposed mechanism for mitigating excessive glutamatergic noise in affective disorders without inducing psychosis, a risk associated with stronger NMDAR antagonists.
Table 3: Neurophysiological Biomarkers of Lanicemine Engagement
Biomarker | Measurement | Functional Significance |
---|---|---|
Gamma-Band Power (EEG) ↑ Resting-state oscillation (30–80 Hz) | Cortical network synchronization | |
40 Hz Auditory Steady-State Response (ASSR) | ↑ Entrainment to rhythmic stimuli | Sensory processing precision |
Mismatch Negativity (MMN) ↑ Amplitude of deviant stimulus response | Predictive coding efficiency | |
Anxiety-Potentiated Startle (APS) | ↓ T-score post-treatment | Amygdala-BNST circuit regulation |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7